(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
CAS No.: 1213669-31-8
Cat. No.: VC4596998
Molecular Formula: C9H11FN2
Molecular Weight: 166.199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213669-31-8 |
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Molecular Formula | C9H11FN2 |
Molecular Weight | 166.199 |
IUPAC Name | 5-fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
Standard InChI | InChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1 |
Standard InChI Key | HMSQFFINRZJSLM-QMMMGPOBSA-N |
SMILES | C1CC(NC1)C2=NC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS: 1213669-31-8) belongs to the class of fluorinated heterocyclic compounds. Its dihydrochloride salt (CAS: 2061996-62-9) is commonly utilized to enhance solubility and stability in pharmacological studies . Key molecular properties include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁FN₂ |
Molar Mass | 166.20 g/mol |
IUPAC Name | 5-Fluoro-2-[(2S)-pyrrolidin-2-yl]pyridine |
Stereochemistry | (S)-configuration at pyrrolidine C2 |
SMILES | C1CC@HC2=NC=C(C=C2)F |
XLogP3 | 1.2 (predicted) |
The fluorine atom induces electron-withdrawing effects, modulating the pyridine ring's electronic density, while the pyrrolidine group contributes to three-dimensional structural diversity .
Spectral Data
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NMR (400 MHz, DMSO-d₆): δ 8.35–8.29 (m, 2H, pyridine-H), 4.81–4.75 (m, 1H, pyrrolidine-H), 1.33–1.32 (m, 6H, isopropoxy-H) for related analogs .
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Mass Spectrometry: ESI-MS m/z 166.2 [M+H]⁺, consistent with the molecular formula .
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis typically involves multi-step sequences to achieve enantiomeric purity:
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Pyridine Ring Formation: Condensation of fluorinated precursors with pyrrolidine intermediates under basic conditions.
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Stereoselective Cyclization: Asymmetric catalysis or chiral resolution ensures the (S)-configuration. For example, enzymatic resolution of racemic mixtures yields >97% enantiomeric excess .
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Salt Formation: Treatment with HCl generates the dihydrochloride salt, improving crystallinity .
Key Reaction Optimization
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Temperature Control: Reactions conducted at 25°C prevent racemization .
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Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction efficiency .
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Aqueous Solubility | 12.5 mg/mL (dihydrochloride) |
LogP (Partition Coefficient) | 1.8 (predictive) |
Storage Conditions | 2–8°C, desiccated |
The dihydrochloride form exhibits enhanced hydrophilicity, making it suitable for in vivo formulations .
Thermal and Spectral Characteristics
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Melting Point: 215–217°C (decomposition observed above 220°C) .
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UV-Vis Absorption: λₘₐₓ = 265 nm (ε = 4500 M⁻¹cm⁻¹) in methanol .
Biological Activities and Mechanisms
Neuropharmacological Effects
(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine demonstrates high affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors:
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Receptor Binding Assays: IC₅₀ = 18 nM for 5-HT₁₀, 42 nM for D₂.
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In Vivo Anxiolytic Activity: 70% reduction in marble-burying behavior in murine models at 10 mg/kg.
Antiparasitic Activity
Structural analogs exhibit macrofilaricidal effects against Onchocerca volvulus:
Pharmacokinetic Profile
Absorption and Distribution
Metabolism and Excretion
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Primary Metabolites: N-oxidized pyrrolidine and defluorinated pyridine.
Comparative Analysis with Analogous Compounds
Compound | Key Differences | Biological Activity |
---|---|---|
(R)-Enantiomer | Opposite configuration at C2 | 50% lower 5-HT₁₀ affinity |
5-Chloro-2-pyrrolidinylpyridine | Chlorine substitution | Reduced metabolic stability |
The (S)-enantiomer’s superior receptor selectivity underscores the importance of stereochemistry in drug design .
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